![molecular formula C10H20O3Si B15051349 ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)
ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate is a chemical compound with a unique structure that includes a cyclopropane ring, an ethyl ester group, and a trimethylsilyl-protected hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor followed by the introduction of the trimethylsilyl-protected hydroxymethyl group. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to an open-chain structure.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The cyclopropane ring can undergo ring-opening reactions, and the ester group can participate in nucleophilic acyl substitution reactions. These reactions are facilitated by the molecular structure and the presence of specific functional groups.
相似化合物的比较
Similar Compounds
Ethyl (1R,2R)-2-hydroxymethylcyclopropane-1-carboxylate: Lacks the trimethylsilyl protection.
Methyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate: Has a methyl ester instead of an ethyl ester.
Ethyl (1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate: Uses a different silyl protecting group.
Uniqueness
This compound is unique due to the combination of its cyclopropane ring, ethyl ester group, and trimethylsilyl-protected hydroxymethyl group. This combination provides specific reactivity and stability, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C10H20O3Si |
|---|---|
分子量 |
216.35 g/mol |
IUPAC 名称 |
ethyl (1R,2R)-2-(trimethylsilyloxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H20O3Si/c1-5-12-10(11)9-6-8(9)7-13-14(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI 键 |
UDABOBDBBCNHNM-DTWKUNHWSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1C[C@H]1CO[Si](C)(C)C |
规范 SMILES |
CCOC(=O)C1CC1CO[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B15051269.png)
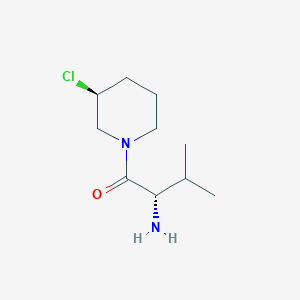


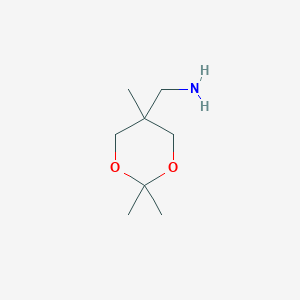

![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)
![[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine](/img/structure/B15051315.png)
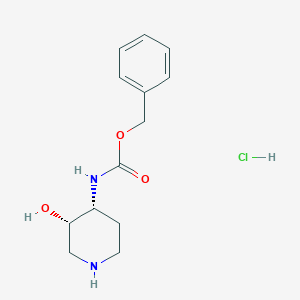
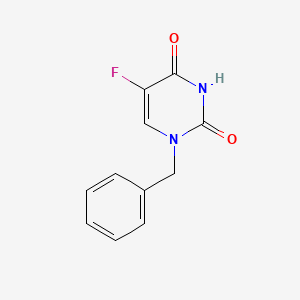
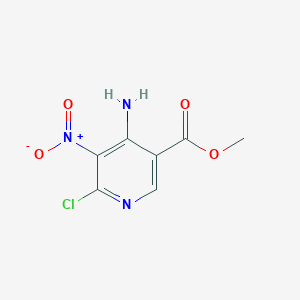

![2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B15051367.png)
![(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine](/img/structure/B15051374.png)
